molecular formula C25H21ClF4N4O B11515189 (2-chloro-4,5-difluorophenyl)[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}phenyl)piperazin-1-yl]methanone

(2-chloro-4,5-difluorophenyl)[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}phenyl)piperazin-1-yl]methanone

Cat. No.: B11515189
M. Wt: 504.9 g/mol
InChI Key: PAYGGGLEZAPONF-IBBHUPRXSA-N
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Description

1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}PIPERAZINE is a complex organic compound that features multiple fluorine atoms, a piperazine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including:

    Formation of the benzoic acid derivative: This might involve chlorination and fluorination reactions.

    Formation of the hydrazone: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone.

    Formation of the piperazine derivative: This involves the reaction of the benzoic acid derivative with piperazine under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone linkage.

    Reduction: Reduction reactions could also occur, potentially converting the hydrazone to a hydrazine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, compounds like this are often investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4,5-difluorobenzoyl)-4-phenylpiperazine
  • 1-(2-Fluoro-4,5-difluorobenzoyl)-4-{2-fluoro-4-[(1E)-1-[2-(4-fluorophenyl)hydrazin-1-ylidene]ethyl]phenyl}piperazine

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which could confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H21ClF4N4O

Molecular Weight

504.9 g/mol

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-[2-fluoro-4-[(E)-N-(4-fluoroanilino)-C-methylcarbonimidoyl]phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H21ClF4N4O/c1-15(31-32-18-5-3-17(27)4-6-18)16-2-7-24(23(30)12-16)33-8-10-34(11-9-33)25(35)19-13-21(28)22(29)14-20(19)26/h2-7,12-14,32H,8-11H2,1H3/b31-15+

InChI Key

PAYGGGLEZAPONF-IBBHUPRXSA-N

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)F)/C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4Cl)F)F)F

Canonical SMILES

CC(=NNC1=CC=C(C=C1)F)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4Cl)F)F)F

Origin of Product

United States

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